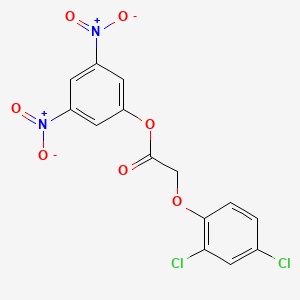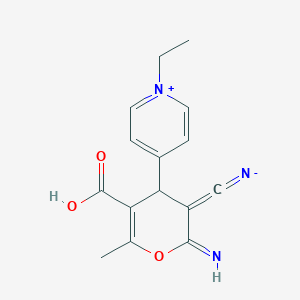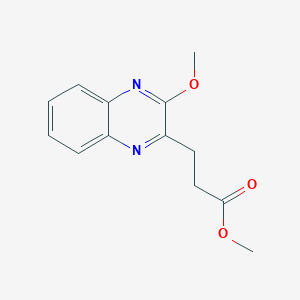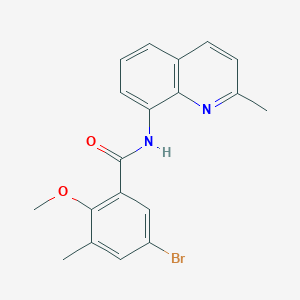
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound that belongs to the class of phenyl esters It is characterized by the presence of two nitro groups on the phenyl ring and a dichlorophenoxy group attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 3,5-dinitrophenol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrophenol and 2-(2,4-dichlorophenoxy)acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters.
Reduction: 3,5-diaminophenyl 2-(2,4-dichlorophenoxy)acetate.
Hydrolysis: 3,5-dinitrophenol and 2-(2,4-dichlorophenoxy)acetic acid.
科学研究应用
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide due to its ability to inhibit the growth of unwanted plants.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a precursor for synthesizing bioactive molecules.
Materials Science: It is explored for its potential in creating advanced materials with specific properties, such as polymers and coatings.
Biochemistry: The compound is used in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound disrupts the normal functioning of plant cells by inhibiting key enzymes involved in metabolic pathways. The nitro groups and the dichlorophenoxy moiety play crucial roles in binding to the active sites of these enzymes, leading to the inhibition of their activity and ultimately causing the death of the plant.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but lacking the nitro groups.
3,5-Dinitrophenol: A compound with similar nitro groups but lacking the dichlorophenoxyacetate moiety.
2,4-Dinitrophenylhydrazine: A compound used in analytical chemistry for detecting carbonyl compounds.
Uniqueness
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of its nitro groups and dichlorophenoxyacetate moiety, which confer specific chemical reactivity and biological activity. This combination allows it to be used in diverse applications, ranging from herbicides to biochemical research tools.
属性
分子式 |
C14H8Cl2N2O7 |
|---|---|
分子量 |
387.1 g/mol |
IUPAC 名称 |
(3,5-dinitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H8Cl2N2O7/c15-8-1-2-13(12(16)3-8)24-7-14(19)25-11-5-9(17(20)21)4-10(6-11)18(22)23/h1-6H,7H2 |
InChI 键 |
DGUOMDRUJLSQRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021750.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)
![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
![4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B15021788.png)
![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B15021793.png)

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)

![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide](/img/structure/B15021807.png)
![2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
